![molecular formula C18H20N2O5S2 B2801890 2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol CAS No. 2097894-09-0](/img/structure/B2801890.png)

2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

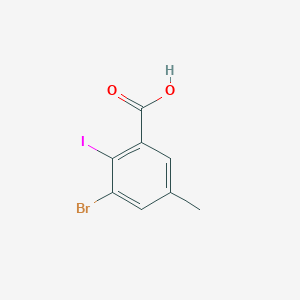

The compound contains several functional groups including an oxazole ring, a benzenesulfonamide group, and a thiophen-2-yl group. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring. Thiophen-2-yl refers to a thiophene, a five-membered ring containing four carbon atoms and a sulfur atom .

Molecular Structure Analysis

The oxazole ring in the compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The presence of these heteroatoms and the double bonds in the ring can have significant effects on the compound’s chemical properties and reactivity.Chemical Reactions Analysis

Oxazole derivatives are known to undergo a variety of chemical reactions, often involving the substitution of different groups at various positions on the oxazole ring . The specific reactions that this compound might undergo would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, oxazoles are typically stable compounds that are often liquids at room temperature .Applications De Recherche Scientifique

Enzyme Inhibition and Therapeutic Potential

Benzenesulfonamide derivatives, similar to the compound , have been explored for their inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2). For instance, a study by Hashimoto et al. (2002) found that certain sulfonamide derivatives exhibit potent and selective inhibition of COX-2, which is significant in the context of inflammatory diseases and pain management Hashimoto, H., Imamura, K., Haruta, J., & Wakitani, K. (2002). 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: Enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1). Journal of Medicinal Chemistry, 45(7), 1511-1517.

Antimicrobial and Material Science Applications

Sulfonamide-based compounds have also shown promise in material science and as antimicrobial agents. A study by Mohamed et al. (2020) demonstrated the use of thiazole azodyes containing sulfonamide moieties for enhancing the UV protection and antimicrobial properties of cotton fabrics, indicating the potential of such compounds in functional textile applications Mohamed, H., Abdel-Wahab, B. F., & Fahmy, H. (2020). Thiazole Azodyes Containing Sulfonamide Moiety for UV Protection and Antimicrobial of Cotton Fabrics. Polycyclic Aromatic Compounds, 42, 195-203.

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-13-20-16(12-25-13)14-4-6-15(7-5-14)27(22,23)19-11-17(24-9-8-21)18-3-2-10-26-18/h2-7,10,12,17,19,21H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCBYUHQRVRICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)

![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2801812.png)

![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)

![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(2-methylphenyl)urea](/img/structure/B2801821.png)

![5-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2801822.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)

![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2801830.png)